molecular formula C16H13FN2O B7503351 N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide

N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide

Cat. No.: B7503351
M. Wt: 268.28 g/mol
InChI Key: PHZDTVIZPDIGDF-UHFFFAOYSA-N
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Description

N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CFM-2 is a selective antagonist of the glycine receptor, which is a key player in the regulation of inhibitory neurotransmission in the central nervous system.

Mechanism of Action

CFM-2 acts as a competitive antagonist of the glycine receptor. The glycine receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. Glycine is the primary agonist of this receptor, and its binding leads to the influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. CFM-2 binds to the glycine receptor at the same site as glycine, preventing its binding and subsequent ion influx, leading to the inhibition of inhibitory neurotransmission.
Biochemical and Physiological Effects:
CFM-2 has been shown to have significant effects on the central nervous system. In animal studies, CFM-2 has been shown to increase seizure threshold, reduce pain sensitivity, and improve cognitive function. These effects are consistent with the role of the glycine receptor in regulating inhibitory neurotransmission.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for lab experiments. It is a selective antagonist of the glycine receptor, making it a valuable tool for studying the role of this receptor in various neurological disorders. However, CFM-2 has some limitations. It is a complex compound to synthesize, and its use requires expertise in organic chemistry. Additionally, CFM-2 has a short half-life, making it challenging to use for long-term studies.

Future Directions

CFM-2 has significant potential for future research in the field of neuroscience. Some possible future directions include:
1. Investigating the role of the glycine receptor in neurological disorders such as epilepsy, schizophrenia, and chronic pain.
2. Developing new compounds that are more potent and selective than CFM-2.
3. Studying the effects of long-term exposure to CFM-2 on the central nervous system.
4. Investigating the potential therapeutic applications of CFM-2 in the treatment of neurological disorders.
5. Exploring the use of CFM-2 as a tool for studying the role of inhibitory neurotransmission in the central nervous system.
Conclusion:
In conclusion, CFM-2 is a chemical compound that has significant potential for research in the field of neuroscience. Its selective antagonism of the glycine receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. CFM-2 has several advantages for lab experiments, but it also has some limitations. Future research on CFM-2 could lead to new insights into the role of inhibitory neurotransmission in the central nervous system and the development of new therapies for neurological disorders.

Synthesis Methods

The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 2-fluorobenzoyl chloride with N-methylpiperazine to form 2-fluoro-N-methylbenzamide. This intermediate is then reacted with 3-cyanobenzyl bromide in the presence of a base to yield CFM-2. The synthesis of CFM-2 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

CFM-2 has been extensively studied for its potential applications in neuroscience research. The glycine receptor is involved in the regulation of inhibitory neurotransmission, and its dysfunction has been implicated in various neurological disorders such as epilepsy, schizophrenia, and chronic pain. CFM-2 has been shown to selectively block the glycine receptor, making it a valuable tool for studying the role of this receptor in these disorders.

Properties

IUPAC Name

N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-19(11-13-6-4-5-12(9-13)10-18)16(20)14-7-2-3-8-15(14)17/h2-9H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZDTVIZPDIGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C#N)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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